molecular formula C13H18N4O2 B5702878 N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide

N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide

Cat. No. B5702878
M. Wt: 262.31 g/mol
InChI Key: MFQNQBUVMHVFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide, also known as CPI-455, is a small molecule inhibitor that has shown potential as an anti-cancer agent. Its unique chemical structure and mechanism of action make it a promising candidate for further research and development.

Mechanism of Action

N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide works by inhibiting the activity of a protein called lysine-specific demethylase 1 (LSD1). LSD1 is involved in the regulation of gene expression, and its overexpression has been linked to the development and progression of several types of cancer. By inhibiting LSD1, N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide can prevent the expression of genes that promote cancer growth and survival.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the spread of cancer to other parts of the body. In addition, N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide is its specificity for LSD1, which reduces the risk of off-target effects. However, its effectiveness may be limited by the development of drug resistance, which is a common problem in cancer treatment. In addition, the synthesis of N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide can be complex and time-consuming, which may limit its availability for research purposes.

Future Directions

Future research on N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide could focus on several areas, including:
1. Optimization of the synthesis process to improve yield and purity.
2. Investigation of the potential of N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide as a combination therapy with other anti-cancer drugs.
3. Development of strategies to overcome drug resistance.
4. Exploration of the potential of N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide in other disease areas, such as neurodegenerative disorders.
5. Investigation of the long-term effects of N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide on normal cells and tissues.
In conclusion, N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide is a promising anti-cancer agent that has shown effectiveness against several types of cancer cells. Its unique mechanism of action and specificity for LSD1 make it a promising candidate for further research and development. However, more research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide involves several steps, including the reaction of cyclohexanone with hydrazine hydrate to form N-cyclohexylhydrazine, which is then reacted with 3-pyridinecarboxylic acid chloride to form the final product. The synthesis process has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer. In addition, it has been found to be effective against cancer stem cells, which are often resistant to conventional chemotherapy. N-cyclohexyl-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has also been shown to enhance the effectiveness of other anti-cancer drugs when used in combination.

properties

IUPAC Name

1-cyclohexyl-3-(pyridine-3-carbonylamino)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c18-12(10-5-4-8-14-9-10)16-17-13(19)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQNQBUVMHVFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809728
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclohexyl-2-(pyridin-3-ylcarbonyl)hydrazinecarboxamide

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